2-(7-Chloro-1,3-benzoxazol-2-yl)ethanamine hydrochloride

Übersicht

Beschreibung

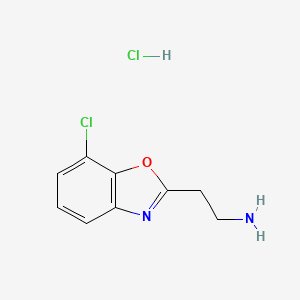

2-(7-Chloro-1,3-benzoxazol-2-yl)ethanamine hydrochloride is a chemical compound with the molecular formula C9H10Cl2N2O and a molecular weight of 233.09 g/mol. It is a derivative of benzoxazole, a heterocyclic aromatic organic compound

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(7-Chloro-1,3-benzoxazol-2-yl)ethanamine hydrochloride typically involves the following steps:

Benzoxazole Formation: The starting material, 7-chloro-1,3-benzoxazole, is synthesized through the cyclization of o-aminophenol derivatives with chloroformates or carbon disulfide.

Amination: The benzoxazole ring is then subjected to amination to introduce the ethanamine group. This can be achieved using reagents such as ethylamine under specific reaction conditions.

Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Benzoxazole Ring

The 7-chloro substituent on the benzoxazole ring undergoes nucleophilic aromatic substitution (S<sub>N</sub>Ar) under specific conditions due to the electron-withdrawing effects of the oxazole ring. Key reactions include:

Reagents and Conditions

Example : Treatment with sodium azide in dimethylformamide (DMF) and carbon disulfide introduces an azide group at the 7-position, enabling subsequent click chemistry applications .

Reactivity of the Ethylamine Group

The primary amine in the side chain participates in classical amine reactions:

Acylation

Reagents : Acetyl chloride, benzoyl chloride

Conditions : Base (e.g., pyridine), RT

Products :

-

N-Acetyl derivatives : Enhanced stability for pharmacological studies.

-

Schiff bases : Formed with aldehydes/ketones, useful in coordination chemistry .

Alkylation

Reagents : Alkyl halides (e.g., benzyl chloride)

Conditions : Acetonitrile, reflux

Products :

Oxidation

Reagents : KMnO₄, CrO₃

Conditions : Acidic aqueous medium

Products :

Cyclization and Coupling Reactions

The benzoxazole core facilitates metal-free coupling reactions under microwave irradiation or ball-milling conditions:

Examples :

-

Suzuki-Miyaura Coupling : Palladium-catalyzed cross-coupling with arylboronic acids to form biaryl systems .

-

Ulmann-Type Coupling : Copper-mediated coupling with aryl halides for extended π-systems .

Comparative Reactivity with Structural Analogs

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C₉H₁₀Cl₂N₂O

- CAS Number : 1158477-55-4

- Molecular Weight : 233.09 g/mol

The compound features a benzoxazole moiety, which is known for its diverse biological activities. The presence of chlorine at the 7-position enhances its reactivity and potential interactions with biological targets .

Drug Discovery

This compound serves as a lead compound in the development of new pharmaceuticals, particularly antimicrobials and anticancer agents. Its structural characteristics allow it to interact with various biological targets, making it a candidate for further pharmacological studies .

Biochemical Assays

The compound is utilized in biochemical assays to evaluate its efficacy against different pathogens or cancer cell lines. Preliminary studies indicate that it exhibits significant biological activity, warranting further investigation into its pharmacokinetics and pharmacodynamics .

Mechanistic Studies

Research has focused on understanding the mechanisms through which this compound exerts its effects on cellular processes. Studies suggest that it may influence signaling pathways related to cell proliferation and apoptosis, making it relevant for cancer research.

Case Studies and Findings

Several studies have documented the effects of this compound in various experimental models:

- Antimicrobial Activity : In vitro studies demonstrated that this compound exhibits potent antimicrobial properties against Gram-positive and Gram-negative bacteria. Further research is needed to elucidate the specific mechanisms involved.

- Anticancer Properties : Preliminary findings indicate that this compound can induce apoptosis in cancer cell lines through modulation of key signaling pathways. Detailed mechanistic studies are ongoing to confirm these effects.

- Pharmacokinetics : Investigations into the pharmacokinetic profile of this compound suggest favorable absorption and distribution characteristics, making it a viable candidate for therapeutic applications.

Wirkmechanismus

The mechanism by which 2-(7-Chloro-1,3-benzoxazol-2-yl)ethanamine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, leading to a biological response.

Vergleich Mit ähnlichen Verbindungen

Benzoxazole: The parent compound of 2-(7-Chloro-1,3-benzoxazol-2-yl)ethanamine hydrochloride.

Suvorexant: A dual orexin receptor antagonist used in the treatment of insomnia.

2,5-Dichloro-N-(5-chloro-1,3-benzoxazol-2-yl)benzenesulfonamide: Another derivative of benzoxazole with potential biological activity.

Uniqueness: this compound is unique due to its specific structural features, such as the presence of the chloro group at the 7-position of the benzoxazole ring, which influences its reactivity and biological activity.

Biologische Aktivität

2-(7-Chloro-1,3-benzoxazol-2-yl)ethanamine hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, summarizing relevant studies, findings, and potential applications.

- Chemical Formula : C₉H₁₀Cl₂N₂O

- CAS Number : 1158477-55-4

- Molecular Weight : 233.09 g/mol

- Structure : The compound features a benzoxazole ring with a chloro substituent and an ethanamine side chain.

Antimicrobial Activity

Research indicates that compounds related to benzoxazole exhibit varying degrees of antimicrobial properties. In particular, derivatives have shown selective activity against Gram-positive bacteria such as Bacillus subtilis and certain fungi like Candida albicans.

A study highlighted the structure–activity relationship (SAR) of benzoxazole derivatives, noting that modifications could enhance antibacterial efficacy. For instance, compounds with electron-donating groups demonstrated increased activity compared to those with electron-withdrawing groups .

| Compound | Activity | MIC (µg/mL) | Target Organism |

|---|---|---|---|

| Compound 1 | Active | 25 | Bacillus subtilis |

| Compound 2 | Inactive | - | - |

| Compound 3 | Active | 50 | Candida albicans |

Anticancer Activity

The anticancer potential of benzoxazole derivatives has garnered significant attention. Studies have shown that certain derivatives exert cytotoxic effects on various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancer cells. The selectivity for cancer cells over normal cells is particularly noteworthy, suggesting a promising therapeutic index for further development .

A detailed investigation into the cytotoxicity of this compound revealed that it significantly inhibits the proliferation of specific cancer cell lines while sparing normal cells to some extent. This selectivity is crucial for minimizing side effects in potential therapeutic applications.

Case Studies

-

Antimicrobial Screening :

A comprehensive study screened multiple benzoxazole derivatives against common bacterial strains. The results indicated that while many compounds showed limited activity, several demonstrated promising MIC values against Gram-positive bacteria, reinforcing the need for structural optimization to enhance efficacy . -

Cytotoxicity Assessment :

In a study examining the cytotoxic effects on cancer cells, this compound was tested against several cell lines. The results indicated a dose-dependent inhibition of cell growth, with IC50 values ranging from 10 to 30 µM across different cancer types .

Eigenschaften

IUPAC Name |

2-(7-chloro-1,3-benzoxazol-2-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O.ClH/c10-6-2-1-3-7-9(6)13-8(12-7)4-5-11;/h1-3H,4-5,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUMFLWHFRZXQJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)OC(=N2)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.